molecular formula C6H3Br2Cl B1315653 2,4-Dibromo-1-chlorobenzene CAS No. 29604-75-9

2,4-Dibromo-1-chlorobenzene

Cat. No.: B1315653
CAS No.: 29604-75-9
M. Wt: 270.35 g/mol
InChI Key: IJZDMPWKIBVVCQ-UHFFFAOYSA-N
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Description

Overview of Brominated and Chlorinated Aromatic Compounds in Contemporary Chemical Science

Brominated and chlorinated aromatic compounds are cornerstones of modern chemical science, with applications spanning from pharmaceuticals and agrochemicals to materials science. ijsrp.orgscirp.orgnih.gov The introduction of bromine or chlorine atoms onto a benzene ring significantly alters its electronic properties and reactivity. researchgate.net Halogens are electron-withdrawing groups, which can deactivate the aromatic ring towards electrophilic substitution, yet their ability to be substituted via nucleophilic aromatic substitution makes them valuable intermediates.

Bromination of aromatic compounds is a fundamental transformation in organic synthesis. scirp.orgacs.org It is often achieved through electrophilic substitution using molecular bromine, frequently in the presence of a catalyst. scirp.org Due to the hazardous nature of molecular bromine, various alternative brominating agents and methods have been developed. acs.orgresearchgate.net Chlorination of aromatic compounds is equally significant and can be accomplished using various reagents, including molecular chlorine and metal chlorides. ijsrp.orgacs.orgacs.org These halogenated aromatics serve as versatile starting materials for creating more complex molecules. ijsrp.org

Significance of Positional Isomerism in Dihalogenated and Trihalogenated Benzene Derivatives

Positional isomerism, a type of structural isomerism, plays a crucial role in defining the physical and chemical properties of di- and trihalogenated benzene derivatives. docbrown.infolibretexts.orgfiveable.me Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. cognitoedu.org In the case of polysubstituted benzenes, the relative positions of the halogen atoms on the ring (ortho, meta, or para) can lead to vastly different characteristics. docbrown.infoshutterstock.com

For dihalogenated benzenes, the positioning of the two halogen atoms influences properties such as melting point, boiling point, and dipole moment. kpfu.ru For instance, para-isomers often have higher melting points than their ortho- and meta-counterparts due to their more symmetrical structure, which allows for better packing in the crystal lattice. kpfu.ru

In trihalogenated benzenes like 2,4-Dibromo-1-chlorobenzene, the specific arrangement of the three halogen atoms dictates the molecule's reactivity and potential for further functionalization. vulcanchem.com The directing effects of the existing halogens will influence the position of any subsequent substitution reactions. The unique substitution pattern of each isomer results in a distinct chemical entity with its own set of properties and potential applications. smolecule.com

Research Trajectories and Unexplored Facets of this compound in Scholarly Discourse

This compound is a specific trihalogenated benzene derivative with the chemical formula C₆H₃Br₂Cl. nih.gov Its structure features a benzene ring with two bromine atoms at positions 2 and 4, and a chlorine atom at position 1. nih.gov While it is commercially available and used as a building block in organic synthesis, its specific research applications and the full extent of its chemical behavior remain areas with potential for further exploration. chemsrc.com

Current research on halogenated benzenes is vast, however, many studies focus on broader classes of compounds or more common isomers. The unique substitution pattern of this compound presents opportunities for investigating novel reaction pathways and synthesizing new molecules with potentially interesting biological or material properties. For example, its utility as a precursor for more complex molecules is an area of active interest. chemsrc.com Further research could uncover unique reactivity or applications that are not apparent from studies of more common halogenated benzenes. The exploration of its potential in areas like the synthesis of pincer ligands or its behavior in challenging C-Cl bond cleavage reactions could be a promising, yet underexplored, avenue. nih.govacs.org

Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃Br₂Cl nih.govaablocks.com
Molecular Weight 270.35 g/mol nih.gov
CAS Number 29604-75-9 nih.gov
Physical Form Solid or liquid
Purity 98%
IUPAC Name This compound nih.gov
SMILES C1=CC(=C(C=C1Br)Br)Cl nih.gov

Properties

IUPAC Name

2,4-dibromo-1-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2Cl/c7-4-1-2-6(9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZDMPWKIBVVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554674
Record name 2,4-Dibromo-1-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29604-75-9
Record name 2,4-Dibromo-1-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4-dibromo-1-chlorobenzene and Analogues

Precursor-Based Synthesis Strategies

The synthesis of 2,4-dibromo-1-chlorobenzene and its analogues relies heavily on precursor-based approaches, where the starting material already contains one or more halogen substituents on the benzene ring. The nature and position of these initial halogens dictate the regiochemical outcome of subsequent halogenation steps.

Synthesis from Monohalogenated Benzene Precursors

The most direct route starting from a monohalogenated precursor involves the exhaustive bromination of chlorobenzene. The chlorine atom is an ortho-, para-director, meaning it directs incoming electrophiles (like Br+) to the positions adjacent (ortho) and opposite (para) to it.

The reaction proceeds via electrophilic aromatic substitution, typically employing molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). orgsyn.orglibretexts.org The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that attacks the electron-rich benzene ring. libretexts.org The reaction first yields a mixture of 4-bromo-1-chlorobenzene and 2-bromo-1-chlorobenzene, with the para-isomer being the major product due to less steric hindrance. Further bromination of 4-bromo-1-chlorobenzene leads to the desired this compound, as the existing chloro and bromo substituents both direct the second bromine atom to the available ortho position relative to the chlorine.

Zeolite catalysts have also been employed to enhance regioselectivity, particularly for para-bromination. For instance, a Ca²⁺-Y zeolite can catalyze the bromination of chlorobenzene with high conversion and selectivity for the para-substituted product. researchgate.net

Table 1: Representative Synthesis from Chlorobenzene

PrecursorReagentsCatalystKey IntermediatesFinal Product
ChlorobenzeneBromine (Br₂)Iron (Fe) or FeBr₃4-Bromo-1-chlorobenzeneThis compound

Synthesis from Dihalogenated Benzene Precursors

Starting with dihalogenated benzenes provides alternative pathways where the regioselectivity is guided by two existing substituents.

The synthesis of the target compound from dichlorobenzenes involves further halogenation. For example, a mixture of dichlorobenzene isomers can be brominated. In the presence of a bromination catalyst, m-dichlorobenzene and o-dichlorobenzene are brominated to their corresponding bromodichlorobenzenes, while p-dichlorobenzene remains largely unaffected under controlled conditions. google.com

More relevant to the synthesis of bromochlorobenzenes is the selective chlorination of dichlorobenzene isomers. It has been found that in liquid-phase Friedel-Crafts catalyzed chlorination, m-dichlorobenzene chlorinates significantly faster than the ortho- and para-isomers. google.com This differential reactivity allows for the removal of the meta-isomer from a mixture by converting it to trichlorobenzene, thereby simplifying the purification of ortho- and para-dichlorobenzene. google.com While not a direct conversion to a bromochloro- species, these processes highlight the methods used to manage and separate complex isomer mixtures that arise during synthesis.

Isomerization of dichlorobenzenes, for instance converting the ortho-isomer to a mixture enriched in the meta-isomer, can be achieved by heating with aluminum chloride. google.com This allows for the transformation of a readily available isomer into a more valuable one for subsequent reactions.

A common and effective strategy involves the chlorination of 1,4-dibromobenzene. In this precursor, both bromine atoms are ortho-, para-directors. They work in concert to direct the incoming chlorine atom to one of the four equivalent positions ortho to a bromine atom (positions 2, 3, 5, and 6). This reaction selectively yields 2,5-dibromo-1-chlorobenzene (an alternative IUPAC name for this compound).

The chlorination can be carried out using various chlorinating agents in the presence of a catalyst. For instance, chlorination of 1,3-dibromobenzene has been shown to produce a mixture of 2,4-dibromochlorobenzene and 2,6-dibromochlorobenzene. rsc.org

Table 2: Synthesis from 1,4-Dibromobenzene

PrecursorReagentsCatalystSolventProduct
1,4-DibromobenzeneChlorine (Cl₂)Lewis Acid (e.g., FeCl₃)Inert solvent (e.g., CCl₄)This compound

Methods Involving Amination and Diazotization Steps

The Sandmeyer reaction provides a powerful and regiochemically precise route for introducing halogen atoms onto an aromatic ring. This multi-step process involves the nitration of a suitable precursor, reduction of the nitro group to an amine, diazotization of the amine to form a diazonium salt, and subsequent replacement of the diazonium group with a halogen. chemicalforums.com

To synthesize this compound, one could start with 2,4-dibromoaniline. This aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt. dtic.mil This intermediate is then reacted with a solution of copper(I) chloride (CuCl) in hydrochloric acid, which replaces the diazonium group (-N₂⁺) with a chlorine atom, yielding the final product with high regiochemical purity. orgsyn.org

An alternative diazotization pathway could begin with 1,4-dibromobenzene, which is first nitrated to form 2,5-dibromonitrobenzene. google.com The nitro group is then reduced to an amine to yield 2,5-dibromoaniline. google.com This intermediate can then undergo a Sandmeyer reaction as described above to introduce a chlorine atom, though this specific final step to produce this compound is a logical extension of the documented synthesis of 1,4-dibromo-2,5-diiodobenzene from a similar aniline intermediate. google.com

Table 3: Sandmeyer Reaction Pathway for this compound

StepPrecursorReagentsIntermediate/Product
1. Diazotization2,4-DibromoanilineNaNO₂, HCl (aq)2,4-Dibromobenzenediazonium chloride
2. Sandmeyer Reaction2,4-Dibromobenzenediazonium chlorideCuCl, HClThis compound

Regioselective Bromination and Chlorination Protocols

Achieving high regioselectivity is paramount in the synthesis of specific isomers like this compound. The outcome of electrophilic halogenation is governed by the electronic and steric properties of substituents already on the benzene ring.

Directing Effects: Halogens (Cl, Br) are deactivating yet ortho-, para-directing substituents. This means they slow down the rate of electrophilic substitution compared to benzene, but direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org This principle is fundamental to the precursor-based strategies discussed.

Catalysis:

Lewis Acids: Traditional catalysts like FeCl₃, FeBr₃, and AlCl₃ are effective but can sometimes lead to isomer mixtures. orgsyn.org

Zeolites: Microporous catalysts like zeolites offer shape selectivity, which can significantly improve the yield of a desired isomer. For example, Ca²⁺-Y zeolite favors para-bromination of chlorobenzene by providing a constrained environment within its pores. researchgate.net

Copper Catalysis: Copper-catalyzed systems, often using O₂ as the oxidant, have been developed for the regioselective chlorination and bromination of electron-rich aromatic compounds. rsc.orgmdpi.com For instance, aerobic oxybromination catalyzed by Cu(NO₃)₂ with HBr can achieve high para-selectivity. mdpi.com

Brominating Agents: While molecular bromine is common, other reagents like N-bromosuccinimide (NBS) can also be used, sometimes offering milder conditions or different selectivity profiles. google.comacs.org Similarly, for chlorination, reagents like trichloroisocyanuric acid (TCCA) can be effective, particularly in strongly acidic media. researchgate.net

Advanced Synthetic Techniques

Advanced synthetic methodologies provide precise control over the formation of specifically substituted halogenated aromatic compounds like this compound. These techniques leverage catalysts, unconventional reaction conditions, and surface-mediated processes to achieve high selectivity and yield.

Catalytic Synthesis Approaches

The synthesis of halogenated benzenes is frequently accomplished through electrophilic aromatic substitution, a process that can be significantly enhanced and directed by the use of catalysts. masterorganicchemistry.com For the synthesis of dihalo- and polyhalobenzenes, Lewis acids are standard catalysts. masterorganicchemistry.com For instance, the bromination of 2-chlorobenzene to produce dibromochlorobenzene isomers can be catalyzed by Lewis acids such as iron (Fe) or aluminum bromide (AlBr₃). The catalyst polarizes the bromine molecule, generating a strong electrophile that is then attacked by the benzene ring. masterorganicchemistry.com The chlorine atom already present on the ring directs the incoming bromine atoms, primarily to the para and ortho positions.

Transition metal catalysts, particularly palladium, are employed in cross-coupling reactions to form C-C or C-heteroatom bonds, which can be adapted for synthesizing complex halogenated aromatics. While often used to couple aryl halides with other molecules, these catalytic systems are fundamental in the broader synthesis of substituted aromatics. Other catalytic systems include the use of iodine (I₄) with catalytic triflic acid (HOTf) for chlorination reactions of substituted benzenes. rsc.org For related transformations of aryl halides, nanomagnetic heterogeneous cobalt catalysts have been developed for reactions such as the cyanation of various aryl chlorides, bromides, and iodides, demonstrating the versatility of modern catalytic approaches. acs.org

Table 1: Examples of Catalytic Systems in Halogenated Benzene Synthesis

Catalyst SystemReactantsReaction TypePurpose
Fe or AlBr₃2-chlorobenzene, Br₂Electrophilic Aromatic SubstitutionBromination to yield dibromochlorobenzene isomers.
Pd complexesAryl halides, coupling partnersCross-coupling (e.g., Suzuki-Miyaura)Introduction of substituents with high regioselectivity.
I₄ / HOTf (catalytic)Aryl substrates (e.g., 1,3-dibromobenzene)Electrophilic ChlorinationChlorination to produce polychlorinated aromatics. rsc.org
Fe₃O₄@CS-CoAryl halides, K₄Fe(CN)₆CyanationConversion of aryl halides to aryl nitriles. acs.org

Hydrothermal Synthesis Conditions for Halogen Exchange

Hydrothermal synthesis, which utilizes water at high temperatures (near-critical or supercritical), presents a unique medium for chemical reactions, including halogen exchange (transhalogenation) on aromatic rings. scirp.org This method can be a viable alternative to de novo synthesis, particularly for producing bromoaromatics from chloroaromatic precursors, which are often industrial byproducts. scirp.org

Research has demonstrated the conversion of 1,2-dichlorobenzene into 1-bromo-2-chlorobenzene and 1,2-dibromobenzene by treatment with hydrobromic acid in a hydrothermal medium. scirp.org The reaction is typically conducted at temperatures ranging from 240°C to 320°C. scirp.org Key findings from these studies show that product yields are sensitive to temperature and reaction duration. For example, yields of up to 48% for 1-bromo-2-chlorobenzene and 37% for 1,2-dibromobenzene have been achieved with minimal formation of other isomers. scirp.org The presence of certain metal salts, such as Fe³⁺, can influence the reaction, with iron bromide being found to decrease the yield of the fully substituted 1,2-dibromobenzene. scirp.org This technique is not limited to Cl-Br exchange; H-D (hydrogen-deuterium) exchange on aromatic compounds has also been effectively carried out under hydrothermal conditions, often using platinum catalysts to facilitate the reaction. researchgate.netdntb.gov.ua

Table 2: Hydrothermal Halogen Exchange Conditions

Starting MaterialReagentTemperature RangeProductsKey Findings
1,2-DichlorobenzeneHydrobromic acid240°C - 320°C1-Bromo-2-chlorobenzene, 1,2-DibromobenzeneYields up to 48% and 37% respectively; Fe³⁺ salts can inhibit dibromination. scirp.org
Aromatic CompoundsDeuterium oxide (D₂O)Varies (e.g., 60-150°C)Deuterated aromaticsPlatinum catalysts can facilitate H-D exchange. researchgate.netdntb.gov.uaresearchgate.net

On-Surface Reaction Mechanisms for Halogenated Aromatics

On-surface synthesis has emerged as a powerful bottom-up approach for constructing low-dimensional, covalently bonded nanostructures with atomic precision. researchgate.net The Ullmann coupling reaction, adapted for surfaces, is a prevalent method that uses halogenated aromatic precursors and a catalytically active metal surface (e.g., copper, silver, gold). acs.org

The mechanism involves several key steps:

Adsorption: The halogenated precursor molecules, such as dihalobenzenes, are deposited onto the metal substrate. acs.org

Dehalogenation: The catalytic surface promotes the cleavage of the carbon-halogen (C-X) bond. The dissociated halogen atom binds to the surface, leaving a reactive aryl radical. unipr.it

Intermediate Formation: The aryl radicals can then form organometallic intermediates by bonding with metal adatoms from the surface. unipr.it

C-C Coupling: Upon further heating, these intermediates undergo C-C coupling to form covalent polymers, while the metal adatoms are released. mdpi.comresearchgate.net

The type of halogen (Cl, Br, I) is a critical parameter influencing the reaction. mdpi.com The activation temperatures for breaking the C-X bond differ significantly, following the trend I < Br < Cl. mdpi.comresearchgate.net This difference allows for hierarchical and sequential reactions by designing precursors with different halogens. For example, in a molecule containing both bromine and chlorine, the C-Br bond can be selectively cleaved at a lower temperature to guide the formation of an intermediate structure, which can then be induced to react further via C-Cl bond scission at a higher temperature. mdpi.com

Purification and Isolation Techniques for Halogenated Benzene Derivatives

The synthesis of halogenated benzenes often results in a mixture of isomers and unreacted starting materials, necessitating effective purification and isolation techniques. The choice of method depends on the physical properties of the desired compound and the impurities present.

Crystallization and Recrystallization: This is a primary technique for purifying solid organic compounds. studymind.co.uk The crude product is dissolved in a minimum amount of a hot solvent in which the desired compound is soluble at high temperatures but less soluble at low temperatures. Insoluble impurities can be filtered off from the hot solution. studymind.co.uk Upon cooling, the target compound crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor). studymind.co.uk The purified crystals are then collected by filtration.

Distillation: For liquid halogenated benzenes, distillation is used to separate compounds with different boiling points. studymind.co.uk Simple distillation is effective when the boiling points of the components are significantly different. For mixtures of isomers with close boiling points, fractional distillation is required. After a reaction, the product is often separated from the reaction mixture and any high-boiling-point catalyst residues by distillation. google.com

Column Chromatography: This is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica gel or alumina). nsf.gov The crude mixture is loaded onto a column packed with the adsorbent, and a solvent (eluent) is passed through. Compounds with weaker interactions with the stationary phase travel down the column faster, allowing for the separation and collection of pure fractions. nsf.gov

Specialized Complexation: In some cases, specific isomers can be separated by selective complexation. For example, 1,3-dihalobenzenes can be purified from mixtures containing the 1,4-isomer by treatment with polyethylene glycols. google.com The polyethylene glycol selectively forms a solid complex with the 1,4-dihalobenzene, which can be removed by filtration, leaving the purified 1,3-isomer in the filtrate. The 1,4-isomer can then be recovered from the complex by distillation. google.com

Table 3: Purification Techniques for Halogenated Benzenes

TechniquePrincipleApplication
RecrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures. studymind.co.ukPurifying solid products like dibromodichlorobenzenes.
DistillationSeparation based on differences in boiling points. studymind.co.ukSeparating liquid products from reaction mixtures and from isomers with different boiling points. google.com
Column ChromatographyDifferential adsorption of compounds onto a solid stationary phase. nsf.govIsolation of pure isomers from a reaction mixture. nsf.gov
Solvent ExtractionPartitioning of a compound between two immiscible solvents based on relative solubility. studymind.co.ukInitial workup to separate organic products from aqueous layers.
ComplexationSelective chemical reaction or complex formation with one isomer in a mixture. google.comSeparation of 1,3-dihalobenzene from its 1,4-isomer using polyethylene glycol. google.com

Reaction Mechanisms and Chemical Transformations of 2,4-dibromo-1-chlorobenzene

Electrophilic Aromatic Substitution Reactions

The benzene ring of 2,4-Dibromo-1-chlorobenzene is substituted with three halogen atoms. Halogens are deactivating groups for electrophilic aromatic substitution (EAS) due to their inductive electron withdrawal, yet they are ortho-, para-directors because of resonance electron donation from their lone pairs. libretexts.org The interplay of these effects from three separate halogen atoms makes predicting the precise outcome of EAS reactions, such as nitration or further halogenation, complex.

The available positions for an incoming electrophile are C3, C5, and C6.

Position 3: Ortho to the bromine at C2 and para to the bromine at C4, but meta to the chlorine at C1.

Position 5: Ortho to the bromine at C4, but meta to the chlorine at C1 and the bromine at C2.

Position 6: Ortho to the chlorine at C1 and meta to the bromine at C4.

Considering that all three halogens are ortho-, para-directors, the activation of these positions is a cumulative effect. The arenium ion intermediates formed by attack at the ortho and para positions are stabilized by resonance involving the halogen's lone pairs. libretexts.org Studies on related halo-substituted benzenoids have shown that electrophilic nitration tends to occur at the position ortho to an existing halogen atom. researchgate.net For instance, the nitration of dihalobenzo[c]cinnolines demonstrates a strong preference for substitution ortho to a halide. researchgate.net Therefore, for this compound, substitution would be anticipated at positions 3, 5, and 6, likely resulting in a mixture of isomeric products. The exact ratio of these products would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution Reactions

Aryl halides are generally resistant to nucleophilic aromatic substitution (SNAr) unless the aromatic ring is activated by potent electron-withdrawing groups, such as nitro groups, located at positions ortho or para to the leaving group. askfilo.com The this compound molecule lacks such strong activating groups; the halogens themselves provide insufficient activation for the reaction to proceed under mild conditions with common nucleophiles like sodium methoxide. askfilo.comstackexchange.com The SNAr mechanism involves the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), a step which is energetically unfavorable for unactivated aryl halides. pearson.com

An alternative pathway for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. stackexchange.com This mechanism requires very strong basic conditions, for example, using sodium amide (NaNH₂) or organolithium reagents, to deprotonate a hydrogen atom ortho to one of the halogens. For this compound, deprotonation could occur at positions 3 or 5, leading to different benzyne intermediates after the elimination of a halide. However, studies on similar compounds like 4-bromo-1-chlorobenzene have shown that treatment with strong bases such as tert-butyllithium can lead to complex mixtures rather than clean benzyne formation, indicating potential complications with this pathway. lookchemmall.com The presence of multiple halogens complicates the reaction, as both the site of deprotonation and the identity of the leaving group (bromide or chloride) would influence the structure of the resulting benzyne and subsequent addition products.

Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated compounds like this compound are valuable substrates due to the differential reactivity of their halogen atoms.

Palladium-catalyzed cross-coupling reactions are fundamental transformations for aryl halides. A key principle governing the reactivity of this compound in these reactions is the difference in bond dissociation energies of the C-X bonds, which generally follows the trend C-I > C-Br > C-Cl. chinesechemsoc.org This reactivity difference allows for selective functionalization of the C-Br bonds while leaving the C-Cl bond intact. This selectivity enables the sequential introduction of different functional groups.

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: The reaction of an aryl halide with an organoboron reagent. Selective coupling at the C-Br positions of polyhaloarenes is well-documented. acs.org

Sonogashira Coupling: The coupling of an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net

Heck Coupling: The reaction of an aryl halide with an alkene to form a substituted alkene. libretexts.orgrsc.org

Buchwald-Hartwig Amination: The formation of a C-N bond between an aryl halide and an amine. This reaction is highly general for various aryl chlorides and bromides. mit.eduuwindsor.ca

The following table presents representative examples of palladium-catalyzed cross-coupling reactions on substrates similar to this compound, illustrating the conditions and potential for selective transformations.

Reaction TypeAryl Halide SubstrateCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventConditionsYieldReference
Suzuki-Miyaura1,4-DibromobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °C, 2h98% (mono-coupled) chinesechemsoc.org
Sonogashira1-Bromo-4-chlorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT, 6h95% walisongo.ac.id
Heck1,4-DibromobenzeneStyrenePd(OAc)₂K₂CO₃DMA140 °C, 40h88% (di-coupled) rsc.org
Buchwald-Hartwig1-Bromo-4-chlorobenzeneAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80 °C, 2-7h98% mit.edu

The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-catalyzed homocoupling of two aryl halide molecules. grafiati.com The reaction typically requires high temperatures (often above 200 °C) and a stoichiometric amount of copper powder or a copper salt. acs.org Similar to palladium-catalyzed couplings, the reactivity of aryl halides in the Ullmann reaction follows the order I > Br > Cl, making aryl bromides more suitable substrates than aryl chlorides. acs.org

When this compound is subjected to Ullmann conditions, the C-Br bonds are expected to react preferentially. The likely outcome is a homocoupling reaction at one or both bromine positions. Reaction at the C-4 bromine of two molecules would lead to the formation of 2,2',4'-trichloro-5,5'-dibromobiphenyl. If both C-Br bonds react intramolecularly or intermolecularly, more complex polymeric or oligomeric structures could be formed. The harsh conditions, however, can sometimes lead to lower yields and side reactions compared to modern palladium-catalyzed methods. rsc.org

Halogen Exchange Reactions in Aromatic Systems

Halogen exchange reactions, particularly metal-halogen exchange, are a significant class of transformations for aryl halides, providing a route to organometallic intermediates that can be used in subsequent reactions.

For polyhalogenated aromatic compounds like this compound, the most relevant halogen exchange process is the lithium-halogen exchange reaction. This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.

The mechanism involves a nucleophilic attack of the alkyl group from the organolithium reagent on the halogen atom of the aromatic ring. The rate of this exchange is highly dependent on the halogen, following the general trend I > Br > Cl >> F. researchgate.net This reactivity difference means that in this compound, the bromine atoms will undergo exchange in preference to the chlorine atom.

Studies on closely related molecules provide insight into the regioselectivity of this process. For instance, research on 2,4-dibromo-1-(1-methoxy-1-methylethoxymethyl)benzene demonstrated that regioselective bromine-lithium exchange occurs, with the position of exchange influenced by directing groups. researchgate.net In the absence of a strong directing group on this compound, the exchange is expected to occur at one of the two bromine atoms. The C4-Br is less sterically hindered than the C2-Br (which is flanked by two other halogens), suggesting that lithiation might preferentially occur at the C4 position to form 4-bromo-2-chloro-1-lithiobenzene. This aryllithium intermediate is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups onto the aromatic ring.

Influence of Reaction Conditions on Exchange Selectivity

The selective functionalization of polyhalogenated aromatic compounds like this compound is a critical challenge in synthetic chemistry. The presence of multiple halogen atoms (two bromine and one chlorine) on the benzene ring offers several potential reaction sites. The selectivity of halogen-metal exchange, a key transformation for this substrate, is highly dependent on the reaction conditions, including the choice of organometallic reagent, solvent, and temperature.

Halogen-lithium exchange reactions, typically employing alkyllithium reagents such as n-butyllithium (nBuLi), are profoundly influenced by the electronic and steric environment of the halogen atoms. For dihalobenzenes, the bromine atom positioned ortho to a functional group is generally replaced preferentially with lithium. researchgate.net In the case of this compound, the chlorine atom acts as an activating group, making the ortho bromine atom (at the C-2 position) the most probable site for initial metalation. The C-Br bond is inherently more reactive towards metal-halogen exchange than the more stable C-Cl bond.

The choice of solvent can have a dramatic effect on selectivity. While tetrahydrofuran (THF) is a common solvent for organometallic reactions, studies on similar bromo- and chloro-substituted benzenes have shown that it can lead to mixtures of products. uncw.edu Diethyl ether is often found to promote higher selectivity in metal-halogen exchange reactions. uncw.edu Low temperatures, typically around -75 °C, are crucial for controlling the reaction, minimizing side reactions, and preserving the regioselectivity of the lithiated intermediate. researchgate.net

The use of magnesium-based reagents also demonstrates the influence of reaction conditions on selectivity. Reagents like isopropylmagnesium chloride can facilitate smooth halogen-magnesium exchange. lookchem.com Research on 1,2-dibromo-4-chlorobenzene has shown that while the bromine atoms are preferentially exchanged, undesired chlorine exchange can occur, highlighting the need for carefully controlled conditions. d-nb.info The choice of the organometallic reagent is therefore critical in dictating the outcome of the reaction. For instance, isopropylmagnesium chloride is known to offer better functional group compatibility and can lead to different selectivity patterns compared to butyllithium. lookchem.com

The following table summarizes the influence of various reaction parameters on the selectivity of halogen exchange for polyhalobenzenes, with principles applicable to this compound.

Parameter Condition Effect on Selectivity Reference(s)
Reagent n-Butyllithium (nBuLi)Generally favors exchange of the most acidic/activated halogen (Br over Cl). researchgate.net researchgate.net
Isopropylmagnesium chlorideOffers high functional group tolerance and can provide different regioselectivity compared to nBuLi. lookchem.com lookchem.com
Solvent Tetrahydrofuran (THF)Can sometimes lead to poor selectivity and product mixtures. uncw.edu uncw.edu
Diethyl EtherOften results in more highly selective exchange reactions compared to THF. uncw.edu uncw.edu
Temperature Low Temperature (-75 °C)Essential for controlling reaction kinetics, enhancing selectivity, and preventing decomposition or side reactions. researchgate.net researchgate.net
Halogen Type Bromine vs. ChlorineThe C-Br bond is significantly more reactive and preferentially undergoes exchange over the stronger C-Cl bond.

Formation of Organometallic Intermediates

This compound is a valuable precursor for the generation of various organometallic intermediates, which are subsequently used in the synthesis of more complex molecules. The formation of these intermediates primarily occurs via halogen-metal exchange, leveraging the differential reactivity of the carbon-halogen bonds.

Organolithium Intermediates: The most common method for generating an organometallic species from this compound is through halogen-lithium exchange. This reaction is typically performed at low temperatures (e.g., -75 °C) in an anhydrous ether solvent, using a reagent like n-butyllithium. researchgate.net Due to the higher reactivity of bromine compared to chlorine, the exchange occurs selectively at one of the C-Br bonds. The chlorine atom at C-1 directs the lithiation to the ortho position (C-2), leading to the preferential formation of 2-lithio-4-bromo-1-chlorobenzene. This regioselectivity is a key advantage for subsequent functionalization steps.

Grignard Reagents: Grignard reagents are formed by reacting an organohalide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF. chemguide.co.uklibretexts.org For this compound, the reaction would proceed at one of the two C-Br bonds to form a bromomagnesium derivative. The formation of Grignard reagents from aryl chlorides is significantly more difficult than from aryl bromides, ensuring high selectivity for bromine exchange. sciencemadness.org An alternative and more controlled method involves a halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride, which can offer improved selectivity and functional group tolerance. lookchem.com The resulting Grignard reagent, such as (2-chloro-5-bromophenyl)magnesium bromide, is a powerful nucleophile for forming new carbon-carbon bonds.

Organozinc Intermediates: Organozinc reagents can also be prepared from this compound, often via transmetalation from the corresponding organolithium or organomagnesium compound. These reagents are particularly useful in cross-coupling reactions due to their high functional group tolerance. The work of Knochel and others has shown that arylmagnesium compounds can be readily converted to more stable and selective organozinc species. lookchem.com

The table below outlines the primary organometallic intermediates formed from this compound and the common reagents used for their synthesis.

Organometallic Intermediate Typical Reagent(s) Solvent Primary Reaction Site Reference(s)
Organolithiumn-Butyllithium (nBuLi)Diethyl Ether or THFC-2 (ortho to Cl) researchgate.net
Grignard ReagentMagnesium (Mg) metalDiethyl Ether or THFC-2 or C-4 chemguide.co.uklibretexts.org
Isopropylmagnesium chlorideTHFC-2 or C-4 lookchem.com
OrganozincZinc Chloride (ZnCl₂) (via transmetalation)THFC-2 or C-4 lookchem.com

Advanced Spectroscopic Characterization and Computational Chemistry of 2,4-dibromo-1-chlorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise molecular structure of 2,4-Dibromo-1-chlorobenzene by providing information about the chemical environment of its hydrogen and carbon nuclei.

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns are dictated by the electronic effects of the halogen substituents. The chlorine atom and two bromine atoms are electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene (7.34 ppm).

The expected signals are:

H-6: This proton is ortho to the chlorine atom and meta to a bromine atom. It is expected to appear as a doublet, split by the adjacent H-5.

H-5: This proton is situated between the H-6 and the bromine at C-4. It will appear as a doublet of doublets, being split by both H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).

H-3: This proton is ortho to two bromine atoms (at C-2 and C-4). It is the most deshielded proton and will appear as a doublet, split by H-5 through a meta-coupling.

The predicted chemical shifts are summarized in the table below, based on incremental shift calculations and data from similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~7.85dJmeta ≈ 2.5 Hz
H-5~7.45ddJortho ≈ 8.7 Hz, Jmeta ≈ 2.5 Hz
H-6~7.30dJortho ≈ 8.7 Hz

Note: Data is predicted based on established substituent effects. The solvent is typically CDCl₃.

The proton-decoupled ¹³C NMR spectrum of this compound will show six unique signals, as all carbon atoms in the ring are in chemically distinct environments. The chemical shifts are influenced by the electronegativity of the directly bonded halogen and by resonance effects. Carbons bonded to halogens (C-1, C-2, C-4) are significantly shifted.

C-1 (C-Cl): The carbon bearing the chlorine atom is expected to be deshielded.

C-2 (C-Br): This carbon, attached to a bromine atom, will also be shifted, but typically less so than the carbon attached to chlorine.

C-3 (C-H): This carbon is flanked by two bromine-substituted carbons.

C-4 (C-Br): The second carbon bearing a bromine atom.

C-5 (C-H): This carbon is adjacent to both a bromo- and a chloro-substituted carbon.

C-6 (C-H): This carbon is adjacent to the chloro-substituted carbon.

For the related isomer, 1,4-Dibromo-2-chlorobenzene, signals for carbons bonded to bromine are observed around 105 ppm, while the carbon bonded to chlorine is near 125 ppm. Using these as a basis, predicted values for this compound are tabulated below.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (C-Cl)~133
C-2 (C-Br)~122
C-3 (C-H)~135
C-4 (C-Br)~118
C-5 (C-H)~131
C-6 (C-H)~128

Note: Data is predicted based on established substituent effects and data from analogous compounds.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between adjacent protons. Cross-peaks would be expected between H-5 and H-6 (strong, ortho coupling) and between H-5 and H-3 (weaker, meta coupling). This helps to trace the connectivity of the proton spin system. columbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would show cross-peaks between H-3 and C-3, H-5 and C-5, and H-6 and C-6, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. columbia.edu For instance, the H-3 proton would show a correlation to C-1, C-2, and C-5. The H-6 proton would show correlations to C-1, C-2, and C-4. These long-range correlations are instrumental in assigning the quaternary (non-protonated) carbons (C-1, C-2, and C-4).

Infrared (IR) Spectroscopy

The vibrational spectrum of this compound can be interpreted by assigning observed absorption bands to specific molecular motions. Computational methods, particularly Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which aid in the assignment of experimental spectra. researchgate.net

Key vibrational modes expected for this molecule include:

Aromatic C-H stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region.

Aromatic C=C stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of bands in the 1600-1400 cm⁻¹ region.

In-plane and out-of-plane C-H bending: These vibrations appear in the 1300-1000 cm⁻¹ (in-plane) and 900-675 cm⁻¹ (out-of-plane) regions. The pattern of the out-of-plane bending bands is particularly diagnostic of the substitution pattern on the benzene ring.

C-Cl stretching: The carbon-chlorine stretching vibration is expected in the 800-600 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching vibrations are found at lower frequencies, typically in the 700-500 cm⁻¹ range.

Table 3: General Vibrational Assignments for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aromatic C=C stretch1600 - 1400
C-H in-plane bend1300 - 1000
C-H out-of-plane bend900 - 800 (characteristic of 1,2,4-trisubstitution)
C-Cl stretch800 - 600
C-Br stretch700 - 500

For a precise analysis, experimental FT-IR spectra are compared with theoretical spectra generated from computational calculations. Studies on similar molecules, such as 1-bromo-2-chlorobenzene, have demonstrated that DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) can accurately predict vibrational frequencies. researchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve the correlation with the experimental data. researchgate.net This comparison allows for a confident assignment of nearly all fundamental vibrational modes and provides a deeper understanding of the molecule's dynamic structure. While a specific comparative study for this compound is not widely published, the established methodologies ensure that such an analysis would yield a high degree of accuracy. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information helps in determining the elemental composition of a sample and in elucidating the structure of molecules.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides critical information for its identification. In this technique, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 270. The presence of bromine and chlorine isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br) results in a characteristic isotopic pattern for the molecular ion and its fragments, which is a key feature for identification. docbrown.info

The fragmentation pattern in the EI-MS spectrum gives further structural insights. Common fragmentation pathways for halogenated benzenes involve the loss of halogen atoms. For this compound, significant fragment ions are expected at m/z values corresponding to the loss of a bromine atom (M-Br)⁺ and a chlorine atom (M-Cl)⁺.

A representative table of the major ions observed in the EI-MS of a related compound, 1,4-dibromo-2-chlorobenzene, is provided below, illustrating the typical fragmentation pattern.

Table 1: Representative EI-MS Fragmentation Data

Ion m/z
[M]⁺ 270
[M-Br]⁺ 191
[M-Cl]⁺ 111

This interactive table is based on data for a related isomer and illustrates expected fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of this compound. The exact mass of C₆H₃Br₂Cl is 267.829002 Da. chemspider.com HRMS data is crucial for confirming the identity of the compound and distinguishing it from isomers or other compounds with the same nominal mass. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a solvent like chlorobenzene would show absorption bands corresponding to the electronic excitations of the benzene ring, which are influenced by the halogen substituents. rsc.orgsci-hub.se The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities are characteristic of the compound's electronic structure.

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for predicting molecular properties. researchgate.netacs.orggoogle.com

Geometry Optimization and Molecular Structure Prediction

DFT calculations are a powerful tool for predicting the most stable three-dimensional structure of a molecule, known as geometry optimization. rsc.orgkyoto-u.ac.jp For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or TZVP, can predict bond lengths, bond angles, and dihedral angles. rsc.orgrsc.orgmdpi.com These theoretical calculations complement experimental data from techniques like X-ray diffraction and provide insights into the molecule's structure where experimental data may be unavailable. grafiati.comacs.orgresearchgate.net Quantum chemical studies can further elucidate the electronic properties, such as the distribution of electron density and the energies of molecular orbitals. kpfu.ruresearchgate.net

Electronic Structure Analysis (HOMO-LUMO, NBO)

Computational chemistry, particularly through Density Functional Theory (DFT), provides profound insights into the electronic characteristics of molecules like this compound. Key aspects of this are the analysis of Frontier Molecular Orbitals (FMOs) and Natural Bond Orbital (NBO) analysis.

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that are crucial for determining molecular reactivity. sapub.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. sapub.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nature of the halogen substituents (two bromines and one chlorine) influences the energies of these orbitals. Quantum chemical calculations are used to determine these energy values, which in turn help predict the molecule's behavior in chemical reactions. science.gov

Table 1: Conceptual Electronic Properties from Computational Analysis

Parameter Description Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating capability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO A larger gap suggests higher kinetic stability and lower reactivity. researchgate.net

| NBO Charge Transfer | Stabilization energy from donor-acceptor orbital interactions | Quantifies intramolecular electron delocalization, contributing to molecular stability. sapub.org |

Computational Prediction of Spectroscopic Parameters

Theoretical calculations, primarily using DFT methods, are instrumental in predicting and interpreting the spectroscopic properties of molecules. researchgate.net These computational predictions complement experimental data from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

By optimizing the molecular geometry using a suitable basis set (e.g., B3LYP/6-311++G(d,p)), it is possible to calculate vibrational frequencies. researchgate.netresearchgate.net These calculated frequencies often have a systematic error compared to experimental results due to the approximations in the theory and the neglect of anharmonicity. Therefore, they are typically scaled using a correction factor to achieve better agreement with experimental spectra. sapub.org This process aids in the precise assignment of vibrational bands observed in experimental IR and Raman spectra to specific molecular motions, such as C-H, C-C, C-Cl, and C-Br stretching and bending modes. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical support for experimental assignments. science.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

Spectroscopic Technique Parameter Predicted Value (Conceptual) Typical Experimental Value
FT-IR Spectroscopy C-Cl Stretch (cm⁻¹) Scaled theoretical value ~750 cm⁻¹
FT-IR Spectroscopy C-Br Stretch (cm⁻¹) Scaled theoretical value ~550 cm⁻¹
¹H NMR Spectroscopy Aromatic Proton Chemical Shift (ppm) GIAO calculated value Varies based on position

| ¹³C NMR Spectroscopy | Aromatic Carbon Chemical Shift (ppm) | GIAO calculated value | Varies based on substitution |

Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Analysis

Computational methods provide powerful tools for predicting the chemical reactivity of a molecule. This is achieved through the calculation of global reactivity descriptors and the visualization of the Molecular Electrostatic Potential (MEP).

Reactivity Descriptors Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be determined. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net Chemical hardness is a measure of the molecule's resistance to change in its electron distribution; a harder molecule is generally less reactive. researchgate.net The electrophilicity index quantifies the ability of a molecule to accept electrons. These descriptors are invaluable for comparing the reactivity of this compound with other related compounds.

Molecular Electrostatic Potential (MEP) Analysis The MEP is a 3D map of the electrostatic potential on the surface of a molecule, which is crucial for understanding intermolecular interactions and predicting reactive sites. researchgate.nettandfonline.com The map displays regions of varying electron density. Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface is expected to show negative potential associated with the π-electron cloud of the aromatic ring and the lone pairs of the halogen atoms. Conversely, positive potential is expected on the hydrogen atoms and, significantly, on the outer region of the halogen atoms along the C-X bond axis (a phenomenon known as the σ-hole), which allows for halogen bonding interactions. d-nb.info

Table 3: Global Reactivity Descriptors

Descriptor Formula Significance
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO)/2 Measures the ability of the molecule to attract electrons.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)/2 Indicates resistance to charge transfer; higher hardness implies lower reactivity. researchgate.net

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic nature of the molecule. researchgate.net |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry allows for the prediction of NLO properties of molecules like this compound. The key parameters that define a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). tandfonline.com These properties are calculated using DFT methods in the presence of an external electric field. A large hyperpolarizability value suggests a strong NLO response. For molecules to have a non-zero β value, they must lack a center of inversion. The substitution pattern of this compound results in a non-centrosymmetric structure, making it a candidate for NLO activity. Calculations can reveal the magnitude and tensor components of these properties, guiding the design of new NLO materials. researchgate.net

| First-Order Hyperpolarizability | β | A measure of the second-order nonlinear optical response. | High values are desirable for NLO applications. tandfonline.com |

Thermodynamic Property Calculations

The thermodynamic properties of this compound, such as heat capacity (C), entropy (S), and enthalpy (H), can be calculated as a function of temperature using statistical thermodynamics based on the results of DFT calculations. researchgate.net After performing a vibrational frequency calculation, the rotational and vibrational partition functions can be determined. These partition functions are then used to compute the thermodynamic functions at various temperatures. This information is valuable for understanding the stability of the compound under different thermal conditions and for predicting the thermodynamics of reactions in which it participates. The correlations between these thermodynamic properties and temperature can be established through these theoretical calculations. researchgate.net

Table 5: Calculated Thermodynamic Properties at Different Temperatures (Conceptual)

Temperature (K) Heat Capacity, Cp (J/mol·K) Enthalpy, H (kJ/mol) Entropy, S (J/mol·K)
298.15 Calculated Value Calculated Value Calculated Value
400 Calculated Value Calculated Value Calculated Value

Molecular Dynamics Simulations

While quantum mechanical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net An MD simulation for this compound would involve solving Newton's equations of motion for a system containing many molecules of the compound, often in a solvent like water or an organic solvent. researchgate.net This approach can be used to investigate bulk properties, such as density and viscosity, as well as microscopic phenomena. For instance, MD simulations can reveal how molecules of this compound arrange themselves in the liquid state, the nature of intermolecular interactions (like halogen bonding and π-stacking), and how the molecule interacts with solvent molecules. d-nb.inforesearchgate.net It is also a method to compute transport properties, such as diffusion coefficients. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Complex Organic Molecule Synthesis

As a versatile intermediate, 2,4-Dibromo-1-chlorobenzene participates in numerous chemical reactions to form more complex molecules. The presence of multiple halogen atoms allows for selective reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, providing pathways to a variety of functionalized derivatives. smolecule.com

This compound is a key starting material in the synthesis of various pharmaceutical agents. smolecule.com Its structural motif is incorporated into molecules designed for therapeutic purposes. For instance, it is a reactant in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs which have shown potential as antimitotic agents. chemicalbook.com Additionally, it is related to the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. synthinkchemicals.com

Table 1: Examples of Pharmaceutical Intermediates Derived from Halogenated Benzenes

IntermediateRelated APITherapeutic Area
1-(1H-indol-4-yl)-3,5-disubstituted benzene analogsNot specifiedAntimitotic
Dapagliflozin ImpuritiesDapagliflozinAnti-diabetic

In the field of agriculture, this compound is utilized in the production of agrochemicals. smolecule.com Halogenated aromatic compounds are known for their biological activity, making them suitable for creating new pesticides and herbicides. smolecule.com The specific structure of this compound allows for the synthesis of active ingredients that help protect crops from pests and diseases.

The halogenated nature of this compound contributes to the properties of synthetic dyes. It serves as a precursor in the synthesis of various colorants. The bromine and chlorine substituents can influence the final color and stability of the dye molecules.

Building Block for Polymeric and Supramolecular Architectures

The application of this compound extends into materials science, where it is used to construct large, functional molecules like polymers and supramolecular assemblies. smolecule.com

This compound serves as a monomer or a cross-linking agent in the synthesis of functionalized polymers. The presence of reactive halogen atoms facilitates polymerization reactions, such as Suzuki-Miyaura and Stille couplings, to form polymer chains with specific properties. acs.orgrsc.org These polymers can be designed for various applications, including as specialty plastics and resins. smolecule.comgoogle.com

A significant application of this compound and its derivatives is in the field of organic electronics. Halogenated aromatic compounds are building blocks for conjugated polymers, which are essential components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). escholarship.org The electronic properties of these materials can be fine-tuned by modifying the structure of the monomer, such as by introducing fluorine atoms, which can lower the energy levels of the resulting polymer. scispace.comacs.org The synthesis of ambipolar semiconducting polymers, capable of transporting both holes and electrons, has been achieved using dibromo-comonomers in C-H activation polymerization methods. nih.gov

Reagent in Mechanistic Organic Chemistry Research

The specific arrangement of three halogen atoms on the benzene ring of this compound makes it a valuable reagent for investigating the intricacies of organic reaction mechanisms. Its structure allows researchers to probe the electronic and steric effects that govern reaction pathways, study the formation of reactive intermediates, and determine the selectivity of various reagents and catalysts.

The utility of this compound in mechanistic studies stems from the different reactivities of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, as well as the directing effects of the halogen substituents on the aromatic ring. This compound serves as a model substrate in several key areas of mechanistic investigation.

Detailed Research Findings

Research utilizing substrates like this compound focuses on elucidating the underlying principles of fundamental organic reactions.

Probing Electrophilic Aromatic Substitution (EAS): In EAS reactions, the benzene ring acts as a nucleophile attacking a strong electrophile. libretexts.org The presence of deactivating chloro and bromo groups on this compound slows down this reaction compared to unsubstituted benzene, allowing for a more controlled study of reaction kinetics and orientation effects. libretexts.org Mechanistic studies can focus on how the incoming electrophile is directed to the remaining open positions on the ring, providing insight into the additive directing effects of the existing halogens. The reaction proceeds through a positively charged intermediate known as a benzenonium ion, and the stability of this intermediate is influenced by the halogen substituents. libretexts.org

Investigating Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the bromine and chlorine atoms activates the benzene ring toward attack by nucleophiles. This makes this compound a suitable substrate for studying SNAr mechanisms. Researchers can investigate the relative leaving group ability of bromide versus chloride under various conditions. Such "competition experiments" provide critical data on the factors that govern the rate-determining step of these reactions.

Formation of Benzyne Intermediates: Halogenated benzenes can undergo elimination reactions in the presence of a strong base to form highly reactive aryne intermediates, such as benzyne. acs.orgscirp.org The structure of this compound offers multiple possibilities for the formation of a benzyne intermediate through the elimination of HBr or HCl. Mechanistic studies can explore the regioselectivity of this elimination and the subsequent trapping of the resulting aryne by nucleophiles.

Elucidating Transition-Metal-Catalyzed Cross-Coupling: In reactions like the Suzuki-Miyaura coupling, palladium catalysts are used to form new carbon-carbon bonds. researchgate.net The differing bond energies of C-Br and C-Cl allow this compound to be used to probe the chemoselectivity of these catalytic systems. Researchers can design experiments to determine whether a catalyst preferentially activates the C-Br bond over the C-Cl bond. Mechanistic investigations in this area often focus on identifying transient organometallic intermediates to understand the catalytic cycle in detail. researchgate.netacs.org Computational methods, such as Density Functional Theory (DFT), are often paired with experimental work to model the electronic effects of the substituents and predict reaction pathways.

Properties of this compound

PropertyValueSource
IUPAC Name This compound sigmaaldrich.comnih.gov
Molecular Formula C₆H₃Br₂Cl nih.gov
Molecular Weight 270.35 g/mol sigmaaldrich.comnih.gov
CAS Number 29604-75-9 sigmaaldrich.comnih.gov
Physical Form Solid or liquid sigmaaldrich.com
InChI Key IJZDMPWKIBVVCQ-UHFFFAOYSA-N sigmaaldrich.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Dibromo-1-chlorobenzene, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves electrophilic aromatic substitution. For bromination, use FeBr₃ as a catalyst under controlled temperatures (0–25°C) to prevent over-bromination. Chlorination can be achieved via Friedel-Crafts using AlCl₃. Optimize stoichiometry (e.g., 2.2 equivalents of Br₂ per aromatic ring) and monitor reaction progress using thin-layer chromatography (TLC) or GC-MS. Purify via recrystallization in ethanol or column chromatography with hexane/ethyl acetate .
  • Data Validation : Compare NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) data with literature values. Cross-reference purity assessments (≥98%) using HPLC .

Q. How can the crystal structure of this compound be resolved, and which software tools are most reliable?

  • Methodology : Grow single crystals via slow evaporation in non-polar solvents (e.g., hexane). Collect X-ray diffraction data and refine using SHELX programs (e.g., SHELXL for refinement). Validate bond lengths/angles against DFT-optimized structures. For disordered halogen atoms, apply restraints during refinement .
  • Data Interpretation : Use CIF files to generate 3D visualizations (e.g., Mercury). Compare crystallographic parameters (space group, Z-value) with similar halogenated aromatics .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Methodology :

  • Melting Point : Use a capillary tube apparatus; literature range: 85–87°C.
  • Solubility : Perform gravimetric analysis in solvents (e.g., DMSO, ethanol).
  • LogP : Determine via shake-flask method or HPLC retention time correlation.
  • Spectroscopic Data : Assign IR peaks for C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .
    • Data Sources : Cross-check with NIST Chemistry WebBook entries for analogous compounds (e.g., 1-bromo-2,3-dichlorobenzene) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electron density and identify reactive sites. Use Fukui indices to predict nucleophilic/electrophilic regions. Experimentally validate via Suzuki-Miyaura coupling with aryl boronic acids; optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .
  • Data Contradictions : If yields vary across studies, consider steric effects from bromine substituents or catalyst poisoning by halides. Use XPS to analyze Pd catalyst oxidation states post-reaction .

Q. What are the environmental persistence and toxicological risks of this compound, and how can these be assessed?

  • Methodology :

  • Biodegradation : Conduct OECD 301F tests with activated sludge; monitor via LC-MS for degradation products.
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests.
  • Bioaccumulation : Determine bioconcentration factors (BCF) in fish models (e.g., rainbow trout) using OECD 305 guidelines .
    • Data Interpretation : Compare results with structurally similar compounds (e.g., 2,4-dichloronitrobenzene) to identify halogenation trends in toxicity .

Q. How can analytical methods for detecting trace this compound in environmental samples be optimized?

  • Methodology :

  • Sample Prep : Use solid-phase extraction (SPE) with C18 cartridges for water matrices. For soils, employ Soxhlet extraction with acetone/hexane.
  • Instrumentation : Optimize GC-MS parameters (e.g., DB-5MS column, electron ionization at 70 eV). Use deuterated analogs (e.g., d₂-2,4-Dibromo-1-chlorobenzene) as internal standards for quantification .
  • LOD/LOQ : Achieve sub-ppb detection via multiple reaction monitoring (MRM) in LC-MS/MS .

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?

  • Methodology : Re-measure enthalpy of formation via combustion calorimetry. Compare with computational results (e.g., G4MP2 theory). Analyze discrepancies by reviewing experimental conditions (e.g., sample purity, calibration standards). Publish datasets with raw measurements and uncertainty ranges .
  • Case Study : If literature ΔHf values vary by >10 kJ/mol, assess whether impurities (e.g., residual solvents) or isomerization during measurement occurred .

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